![molecular formula C6H9N3 B149044 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 126352-69-0](/img/structure/B149044.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyrazolo[1,5-a]pyrimidines: One common method involves the hydrogenation of pyrazolo[1,5-a]pyrimidines using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
1,3-Dipolar Cycloaddition: Another method includes the 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives, followed by further functionalization.
Industrial Production Methods:
Catalyst-Controlled Asymmetric Hydrogenation: This method uses iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines, providing an efficient route for large-scale synthesis.
Types of Reactions:
Reduction: The compound undergoes reduction reactions, particularly hydrogenation, to form chiral derivatives.
Dearomatization: Reductive dearomatization is another significant reaction, often catalyzed by rhodium or iridium.
Common Reagents and Conditions:
Hydrogenation: Catalysts like Pd/C or iridium complexes are commonly used under hydrogen gas.
Dearomatization: Rhodium catalysts are employed under specific conditions to achieve high enantioselectivity.
Major Products:
Chiral Derivatives: These reactions often yield chiral this compound derivatives, which are valuable in pharmaceutical applications.
Chemistry:
Building Blocks: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology and Medicine:
Pharmaceuticals: It is a core structure in several bioactive molecules, including Bruton’s tyrosine kinase (BTK) inhibitors like zanubrutinib.
Antiviral Agents: Derivatives of this compound have shown potential as inhibitors of hepatitis B virus (HBV) core protein.
Industry:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives often involves the inhibition of specific enzymes or proteins. For instance, zanubrutinib, a BTK inhibitor, binds covalently to the BTK enzyme, thereby inhibiting its activity and preventing downstream signaling pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: This compound shares a similar fused ring system and is used in medicinal chemistry as a building block.
Pyrazolo[1,5-a]pyridine: Another related compound with similar applications in drug discovery.
Uniqueness:
Actividad Biológica
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound is characterized by its fused pyrazole and pyrimidine rings. The structural framework allows for various modifications that can enhance its pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activities, including anticancer effects and enzyme inhibition.
Synthesis of this compound
The synthesis of this compound typically involves cyclocondensation reactions between 3-aminopyrazoles and various electrophiles. Recent studies have focused on optimizing these synthetic pathways to produce compounds with enhanced efficacy and reduced toxicity.
Common Synthetic Pathways
- Cyclocondensation Reactions : Involve the interaction of NH-3-aminopyrazoles with biselectrophilic compounds.
- Reductive Amination : This method has been employed to generate libraries of amine- and amide-based derivatives for biological evaluation.
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance:
- Prostate Cancer Studies : Novel steroidal compounds fused with this compound demonstrated the ability to suppress androgen receptor (AR) target genes in prostate cancer cell lines (22Rv1 and VCaP). These compounds inhibited AR-mediated signaling pathways and induced apoptosis in cancer cells through mechanisms such as cleaved PARP detection .
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with selective inhibition of various enzymes:
- Protein Kinases : Some derivatives have shown promise as selective inhibitors of protein kinases involved in cancer progression.
- Enzymatic Activity : The compounds exhibited significant inhibitory effects on specific enzymes related to metabolic pathways.
Research Findings and Case Studies
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
THPP derivatives have been investigated for their potential as therapeutic agents in various diseases, particularly in oncology and infectious diseases.
Antitumor Activity
Recent studies have demonstrated that THPP derivatives exhibit significant anticancer properties. For instance, compounds derived from THPP have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
THPP-1 | Breast Cancer | Apoptosis induction | |
THPP-2 | Lung Cancer | Cell cycle arrest |
Antitubercular Agents
THPP has also been explored as a scaffold for developing antitubercular agents. A study reported that certain THPP derivatives showed potent activity against Mycobacterium tuberculosis, demonstrating a bactericidal effect comparable to standard treatments.
Compound | Activity | Log Reduction (cfu) | Dosage (mg/kg) | Reference |
---|---|---|---|---|
THPP-3 | Bactericidal | 3 log units | 50 and 100 |
Enzyme Inhibition
THPP derivatives have been identified as potential inhibitors for various enzymes involved in disease pathways. Notably, they have shown promise as inhibitors of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell signaling and has implications in treating B-cell malignancies.
BTK Inhibition
The ability of THPP derivatives to inhibit BTK has been linked to their structural similarity to ATP-binding sites, making them effective candidates for targeted therapies.
Antiviral Properties
Recent research has highlighted the antiviral potential of THPP derivatives against Hepatitis B Virus (HBV). A series of compounds were developed that act as core protein allosteric modulators (CpAMs), effectively inhibiting HBV replication.
HBV Core Protein Modulation
The lead compound from this series demonstrated significant inhibition of HBV DNA viral load in preclinical models.
Structural Insights and Synthesis
The structural versatility of THPP allows for various synthetic modifications that can enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the preparation of diverse THPP derivatives with improved pharmacological profiles.
Synthetic Pathways
Several synthetic routes have been established for generating THPP derivatives, including:
- Reduction of pyrazolo[1,5-a]pyrimidine to yield tetrahydropyrazolo[1,5-a]pyrimidine.
- Functionalization at different positions on the tetrahydropyrazolo ring to optimize biological activity.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZVTDRWQVFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=NN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567902 | |
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126352-69-0 | |
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.